4-Chloropyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPZPBENPTIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 4 Chloropyridazin 3 Amine
4-Chloropyridazin-3-amine is a solid chemical compound with the molecular formula C₄H₄ClN₃. chemscene.comevitachem.com Its structure consists of a pyridazine (B1198779) ring substituted with a chlorine atom at position 4 and an amino group at position 3.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1353101-17-3 | evitachem.com |
| Molecular Weight | 129.55 g/mol | chemscene.comevitachem.com |
| Molecular Formula | C₄H₄ClN₃ | chemscene.comevitachem.com |
| Purity | ≥98% | |
| LogP | 0.7122 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
Synthesis of 4 Chloropyridazin 3 Amine
The synthesis of 4-Chloropyridazin-3-amine, while not extensively detailed in publicly available literature, can be inferred from established synthetic methodologies for related halogenated pyridazines. The primary strategies would likely involve the direct chlorination of a suitable pyridazin-3-amine precursor or the amination of a dichloropyridazine.
A plausible route to this compound would be the direct chlorination of pyridazin-3-amine. This would require a chlorinating agent capable of regioselective addition at the C4 position. The challenge in this approach lies in controlling the selectivity to avoid the formation of other chlorinated isomers.
Alternatively, the synthesis could start from a di-halogenated pyridazine (B1198779), such as 3,4-dichloropyridazine. Selective amination at the C3 position would yield the desired product. This method's success would depend on the differential reactivity of the two chlorine atoms, allowing for a regioselective nucleophilic substitution by an amino group.
The synthesis of the isomeric compound, 3-amino-4-bromo-6-chloropyridazine, has been reported via the bromination of 6-chloropyridazin-3-amine. This suggests that direct halogenation of an existing aminopyridazine is a viable synthetic strategy. Another related synthesis is that of 5-chloropyridazin-3-amine, which can be prepared from 3-aminopyridazine (B1208633) through a Sandmeyer reaction. These examples of synthetic transformations on the pyridazine core underscore the potential pathways to this compound.
Applications in Organic Synthesis
The primary application of 4-Chloropyridazin-3-amine in organic synthesis is as a versatile building block for the construction of more complex heterocyclic systems. The presence of both a reactive chlorine atom and a nucleophilic amino group allows for a variety of chemical transformations.
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents such as amines, alcohols, and thiols. This reactivity is central to its use in creating a library of substituted pyridazine (B1198779) derivatives. For instance, the chlorine can be displaced by cyclic secondary amines to form novel piperidinyl- or morpholinyl-substituted pyridazines.
Furthermore, the amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, which can then be followed by Sandmeyer-type reactions to introduce other functionalities. The compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to build more elaborate molecular frameworks. smolecule.com These reactions are instrumental in synthesizing compounds with potential applications in medicinal chemistry, such as kinase inhibitors and receptor modulators.
Research Findings on 4 Chloropyridazin 3 Amine Derivatives
Direct Synthesis Routes to Aminochloropyridazines
Direct synthesis methods provide efficient access to aminochloropyridazines by constructing the target molecule from precursors that already contain the pyridazine core. These routes are often favored for their atom economy and procedural simplicity.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridazines. This mechanism involves the attack of a nucleophile on the electron-deficient pyridazine ring, which is activated by the ring nitrogen atoms, leading to the displacement of a leaving group, typically a halide. researchgate.net
A prevalent strategy for synthesizing aminochloropyridazines is the direct mono-amination of dihalogenated pyridazines. The reaction's selectivity, which dictates which of the two halogen atoms is replaced, is governed by the electronic properties of the pyridazine ring and the reaction conditions. For instance, in 3,6-dichloropyridazine (B152260), the two chlorine atoms are in electronically equivalent positions, but the introduction of a first substituent deactivates the ring towards a second substitution, often allowing for mono-substitution under controlled conditions. researchgate.net
The reaction of 3,6-dichloropyridazine with various amines can selectively yield mono-amino products. For example, amination with adamantane-containing amines has been shown to result in the substitution of only one chlorine atom. bakhtiniada.ru Similarly, reacting 3,6-dichloropyridazine with 4-nitroaniline (B120555) can produce 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine. nih.gov The synthesis of 3-amino-6-chloropyridazine can be achieved through the reaction of 3,6-dichloropyridazine with aqueous ammonia (B1221849) under microwave irradiation, a method that is significantly faster than traditional heating. researchgate.net
The direct amination of 3,5-dichloropyridazine (B104411) with ammonia in a solvent mixture at elevated temperatures has been used to prepare 5-chloropyridazin-4-amine, an isomer of the title compound, in good yield. This demonstrates the utility of SNAr in accessing various positional isomers.
| Dihalopyridazine | Amine Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | Aq. Ammonium Hydroxide | Microwave | 3-Amino-6-chloropyridazine | Good | researchgate.net |
| 3,5-Dichloropyridazine | Ammonia | 1,4-Dioxane, 100 °C | 5-Chloropyridazin-4-amine | ~62% | |
| 3,6-Dichloropyridazine | 4-Nitroaniline | - | 6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine | - | nih.gov |
| 3,6-Dichloropyridazine | Adamantane-containing amines | - | Mono-amination product | - | bakhtiniada.ru |
To overcome the often harsh conditions required for traditional SNAr reactions, catalyst-assisted methods have been developed. These reactions typically proceed under milder conditions with improved yields and selectivity.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions. tandfonline.comtandfonline.com For example, the microwave-mediated reaction of 3,6-dichloro-4-methyl-pyridazine with various amines without a solvent provides 5-methyl-pyridazin-3-amines in good yields and a regioselective manner. tandfonline.com This technique drastically reduces reaction times from hours to minutes. researchgate.nettandfonline.com
Metal-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an elegant alternative for forming C-N bonds. thieme-connect.de These methods can be applied to chloropyridazines to couple them with arylamines. thieme-connect.de Iron-catalyzed reactions have also been explored; for instance, the metalation of 3,6-dichloropyridazine followed by an iron-mediated electrophilic amination provides a pathway to aminated pyridazines. researchgate.net
| Substrate | Amine | Catalyst/Method | Conditions | Reference |
|---|---|---|---|---|
| 3,6-Dichloro-4-methyl-pyridazine | Various amines | Microwave | 120 °C, 15 min, no solvent | tandfonline.com |
| 3,6-Dichloropyridazine | Aqueous Ammonia | Microwave | - | researchgate.net |
| 3,6-Dichloropyridazine | Organozinc Halides/Azides | FeCl₃ | 50 °C, 1 h | researchgate.net |
| Chloropyridazinones | Arylamines | Pd(OAc)₂, BINAP | Toluene, K₂CO₃, heat | thieme-connect.de |
Functionalization of Pyridazine Precursors
Another key synthetic approach involves the modification of functional groups on a pre-existing pyridazine ring. A common and highly effective strategy is the conversion of pyridazinones (which exist in equilibrium with their hydroxypyridazine tautomers) into chloropyridazines.
This transformation is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃). africaresearchconnects.comsemanticscholar.orgarabjchem.org For example, 6-substituted pyridazin-3(2H)-ones can be refluxed with POCl₃ to yield the corresponding 3-chloro-6-substituted-pyridazines. semanticscholar.orgarabjchem.org A one-step process to convert 6-(2-hydroxyphenyl)-3(2H)-pyridazinone to 3-chloro-6-(2-hydroxyphenyl)pyridazine uses a mixture of phosphorus oxychloride and dimethylformamide (a Vilsmeier reagent). google.com Once formed, these chloropyridazines are valuable intermediates that can undergo nucleophilic substitution with ammonia or other amines to introduce the amino group, as described in section 2.1.1.1. africaresearchconnects.comevitachem.com
Multi-Step Synthetic Sequences
Complex pyridazine derivatives often require multi-step synthetic sequences. These routes offer flexibility in introducing various functional groups. A representative sequence might start with the formation of the pyridazine ring, followed by sequential functionalization.
For instance, the synthesis of 4-aminopyridazine (B156604) can be achieved from 3,6-dichloropyridazine derivatives. One documented method begins with 3,6-dichloropyridazine-4-amine, which is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to remove both chlorine atoms, yielding 4-aminopyridazine. chemicalbook.com This highlights how existing chloro-amino pyridazines can serve as precursors to other derivatives through further transformations.
Precursor-Based Synthesis and Derivatization
The synthesis of the pyridazine core itself is a fundamental aspect of creating these heterocyclic compounds. These methods build the ring system from acyclic precursors, which can then be derivatized.
One common method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) hydrate. For example, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from the condensation of the corresponding benzil (B1666583) monohydrazones with ethyl cyanoacetate (B8463686) or diethyl malonate. arabjchem.org These pyridazinones are then converted to the 3-chloro derivatives as key intermediates. arabjchem.org Another approach establishes a general route to pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. mdpi.com These precursor-based syntheses provide the foundational scaffolds that are subsequently elaborated into target molecules like this compound through functional group interconversions, such as chlorination and amination.
Synthetic Strategies for this compound and Its Isomers
The synthesis of substituted pyridazines, particularly those containing chloro and amino functionalities, is a significant area of focus in heterocyclic chemistry due to their role as versatile intermediates in the development of new chemical entities. This article explores various synthetic methodologies for this compound and its related isomers, delving into specific reaction pathways and recent advancements in synthetic chemistry that enhance efficiency, control, and environmental compatibility.
1 Routes from Hydrazinopyridazine Derivatives
A prominent pathway for assembling pyridazine-based structures involves the use of hydrazinopyridazine precursors. Specifically, 3-chloro-6-hydrazinopyridazine serves as a key building block for creating fused heterocyclic systems, which are structurally related to isomers of the target compound.
One effective method is the condensation of 3-chloro-6-hydrazinopyridazine with β-ketonitriles. thieme-connect.comresearchgate.net This reaction leads to the formation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles. thieme-connect.comresearchgate.net The process involves a cyclization reaction where the hydrazine moiety of the pyridazine reacts with the ketone and nitrile groups of the β-ketonitrile to form a pyrazole (B372694) ring. This approach is noted for its efficiency and can be conducted under environmentally benign, solvent-free conditions by grinding the reactants with a catalyst like p-toluenesulfonic acid. thieme-connect.comresearchgate.net
The resulting pyrazole derivatives contain the intact 6-chloropyridazin-3-yl moiety, which can be further functionalized. For instance, the chlorine atom at the 6'-position can be subsequently displaced by various amines, demonstrating the utility of the hydrazinopyridazine route in creating a library of complex molecules. thieme-connect.comresearchgate.net Another variation involves the reaction of 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride, which can yield 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, another fused heterocyclic system. arkat-usa.org
2 Approaches involving Pyrido[3,4-c]pyridazines and Related Scaffolds
The synthesis of fused bicyclic systems like pyrido[3,4-c]pyridazines represents a more complex approach within pyridazine chemistry. These scaffolds are generally constructed from either pyridine (B92270) or pyridazine precursors rather than serving as starting materials for simpler structures like this compound. However, the methodologies employed highlight advanced strategies for manipulating the pyridazine core.
Inverse-electron-demand Diels-Alder reactions are a key strategy for constructing these fused rings. nih.gov For example, 1,2,4,5-tetrazines can react with dienophilic species such as enamines or silyl (B83357) enol ethers derived from tropinones to build the pyridazine portion of the final pyridotropane structure. nih.gov Similarly, the isomeric pyrido[3,4-d]pyridazine (B3350088) system can act as an electron-deficient azadiene in [4+2] cycloaddition reactions with electron-rich enamines, leading to the formation of isoquinoline (B145761) derivatives after the elimination of nitrogen. arkat-usa.org These methods showcase how the pyridazine ring can be formed through cycloaddition, offering a route to complex, annulated structures.
Advanced Applications of 4 Chloropyridazin 3 Amine in Synthetic Organic Chemistry
As a Versatile Building Block for Diverse Heterocyclic Scaffolds
The bifunctional nature of 4-Chloropyridazin-3-amine, featuring both a nucleophilic amino group and a halogenated carbon susceptible to nucleophilic substitution, makes it an ideal precursor for constructing a wide array of nitrogen-containing heterocycles.
The amino group at the C3 position of the pyridazine (B1198779) ring is strategically positioned to act as an effective nucleophile in cyclization reactions, leading to the formation of fused heterocyclic systems. A significant application is in the synthesis of pyrimido[1,2-b]pyridazines, which are important pharmacophores. The general synthetic strategy involves the condensation of a 3-aminopyridazine (B1208633) derivative with a suitable three-carbon electrophilic partner.
Research has demonstrated that treating various 3-aminopyridazine derivatives with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid, often in the presence of sodium acetate, yields the corresponding 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org This transformation provides a reliable method for creating the fused pyrimidine (B1678525) ring onto the pyridazine core. semanticscholar.org While specific yields for the 4-chloro substituted derivative are not detailed, the methodology is robust for a range of substituted 3-aminopyridazines, as shown in the table below. semanticscholar.org
| Starting 3-Aminopyridazine (Substituent at C6) | Product (Substituent at C7) | Yield (%) |
| Unsubstituted | Unsubstituted | 59-93% |
| Phenyl | Phenyl | 93% |
| Hydroxy | Hydroxy | 8-19% |
| Chlorine | Chlorine | 86% |
This table illustrates the versatility of the condensation reaction for synthesizing various substituted 4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org
Furthermore, the resulting fused systems can undergo subsequent transformations. For instance, the deprotection of the amino group on the pyrimidine ring yields 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, which can be further functionalized. semanticscholar.org This highlights the role of this compound not just as a building block for the initial fusion, but as a gateway to a library of complex derivatives.
Beyond simple bicyclic systems, pyridazine derivatives are instrumental in building more elaborate polycyclic nitrogen heterocycles. mdpi.com Established synthetic routes, such as the Widman-Stoermer and Borsche reactions, utilize aminopyridines and related aminodiazines for synthesizing cinnolines and other fused systems through diazotization followed by intramolecular cyclization. mdpi.com
The presence of the amino group on this compound allows it to be a viable substrate for similar diazotization reactions. The resulting diazonium salt is a highly reactive intermediate that can undergo intramolecular cyclization if a suitable aryl or alkyl group is present elsewhere on the molecule, or it can be used for subsequent coupling reactions to build larger polycyclic frameworks. For example, literature reviews describe how 4-acetyl-3-amino-2-phenylquinoline can be diazotized to form a pyridazino[3,4-c]quinoline (B14753863) system. mdpi.com Analogous strategies could be envisioned for derivatives of this compound, expanding its utility in creating complex, multi-ring structures that are of interest in medicinal chemistry and materials science. mdpi.com
Role in the Design and Synthesis of Advanced Functional Molecules
The inherent electronic properties of the pyridazine ring—being electron-deficient and aromatic—coupled with the functional handles provided by the chloro and amino groups, make this compound a valuable precursor for advanced functional molecules.
Nonlinear Optical (NLO) Materials: Organic molecules with significant third-order NLO properties are crucial for applications in photonics and optoelectronics. nih.gov The performance of these materials often relies on a molecular structure featuring electron donor and acceptor groups connected by a π-conjugated system. nih.gov The this compound scaffold possesses these characteristics: the amino group acts as an electron donor, while the electron-deficient pyridazine ring and the chloro substituent act as an acceptor moiety. This intrinsic "push-pull" nature makes it a promising core for the synthesis of NLO chromophores. nih.govresearchgate.net By further extending the conjugation through reactions at the amino or chloro positions, it is possible to design and synthesize molecules with enhanced molecular polarizability and significant NLO responses. nih.gov
Chlorinated aminopyridazines and related aminopyridines are recognized as vital intermediates in the industrial synthesis of pharmaceuticals and agrochemicals. nbinno.comnbinno.com The chloro-substituent provides a site for nucleophilic substitution, allowing for the introduction of various functional groups, while the amino group can be used for forming amides, ureas, or other key linkages.
A closely related isomer, 3-Chloropyridazin-4-amine, is documented as a key intermediate in the synthesis of Dihydroorotate dehydrogenase inhibitors, demonstrating the value of this structural motif in drug discovery. chemicalbook.com Similarly, 4-Amino-2-chloropyridine is a foundational building block for numerous Active Pharmaceutical Ingredients (APIs), including anti-inflammatory agents and antihistamines. nbinno.com Given these precedents, this compound is positioned as a valuable intermediate for specialized industrial applications. Its unique substitution pattern offers a distinct reactivity profile that can be exploited to create novel molecular scaffolds for new agrochemicals and pharmaceuticals, streamlining the construction of complex target molecules. nbinno.comchemicalbook.com
Development of Novel Synthetic Methodologies Utilizing Pyridazine Derivatives
The unique reactivity of the pyridazine core continues to inspire the development of novel synthetic methods. The transformations of derivatives originating from 3-aminopyridazines serve as a prime example. Research has shown that 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, synthesized from 3-aminopyridazines, can be converted into stable diazonium salts. semanticscholar.org Upon heating in primary alcohols, these intermediates undergo a fascinating 'ring switching' transformation, rearranging to form 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. semanticscholar.org
This reaction represents a novel and efficient route to 1-substituted triazoles, which are otherwise challenging to synthesize due to the competing azido-tetrazolo isomerism in alternative pathways. semanticscholar.org This methodology, originating from the chemistry of 3-aminopyridazines, showcases how these building blocks can lead to the discovery of unexpected and synthetically powerful transformations. Furthermore, recent advancements in C-H functionalization have targeted pyridazine derivatives, developing new polar reaction pathways for selective heterobenzylic C-H chlorination, which avoids the limitations of traditional radical-based methods. nih.gov Such innovations continue to expand the synthetic toolkit available to chemists, enabling more efficient and selective modifications of the pyridazine scaffold.
Catalytic Strategies for Chloropyridazine Functionalization
The chloro substituent at the C4 position of this compound is amenable to various catalytic cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of functionalized pyridazine derivatives with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are prominent strategies for the functionalization of chloro-substituted heterocycles. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable to this substrate.
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridazine core and various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester. nih.govyoutube.com This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridazines. The general applicability of this reaction to chloropyridines suggests its potential for the arylation of this compound. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org This methodology could be employed to introduce diverse amino functionalities at the C4 position of this compound, leading to the synthesis of various substituted pyridazin-3,4-diamines.
The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyridazines through the reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valuable for introducing linear alkyne moieties, which can serve as handles for further synthetic transformations or as integral parts of a final target molecule.
The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgscienceinfo.com This transformation could be utilized to introduce alkenyl substituents at the C4 position of the pyridazine ring.
The following table summarizes the potential catalytic cross-coupling reactions for the functionalization of this compound based on established methodologies for similar chloro-substituted heterocycles.
| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Potential Product |
| Suzuki-Miyaura | Pd(0) catalyst, Ligand, Base | Aryl/Vinyl boronic acid | C-C | 4-Aryl/Vinyl-pyridazin-3-amine |
| Buchwald-Hartwig | Pd(0) or Pd(II) catalyst, Ligand, Base | Primary/Secondary amine | C-N | N-Substituted-pyridazin-3,4-diamine |
| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | C-C (sp) | 4-Alkynyl-pyridazin-3-amine |
| Heck | Pd(0) catalyst, Base | Alkene | C-C (sp2) | 4-Alkenyl-pyridazin-3-amine |
Innovative Synthetic Route Design and Exploration
The bifunctional nature of this compound makes it an attractive starting material for the design of novel synthetic routes to more complex heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro group serves as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions.
One innovative approach involves the use of this compound in the synthesis of fused heterocyclic systems. For instance, the amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct fused pyrimido[4,5-c]pyridazines or triazolo[1',5':1,6]pyrimido[4,5-c]pyridazines. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed, the transformation of related 3-aminopyridazine derivatives provides a proof-of-concept for such synthetic strategies. semanticscholar.org
Furthermore, this compound can be a precursor for the synthesis of other functionalized pyridazines. For example, the chloro group can be displaced by various nucleophiles, and the amino group can be subsequently modified. A related synthesis of 4-aminopyridazine (B156604) from 3,6-dichloropyridazin-4-amine (B102273) involves a palladium-on-carbon catalyzed dechlorination, highlighting a catalytic approach to modify the chloropyridazine core. chemicalbook.com
The exploration of multicomponent reactions (MCRs) involving this compound could also lead to the efficient construction of diverse and complex molecules. MCRs allow for the formation of multiple bonds in a single operation, offering a streamlined approach to novel chemical entities. scielo.org.za
The following table outlines potential innovative synthetic routes starting from this compound.
| Synthetic Strategy | Reagents and Conditions | Intermediate/Product Type | Potential Application |
| Synthesis of Fused Heterocycles | Bifunctional cyclizing agents (e.g., β-ketoesters, α,β-unsaturated carbonyls) | Pyrimido[4,5-c]pyridazines, Pyrido[2,3-c]pyridazines | Medicinal Chemistry |
| Sequential Functionalization | 1. Nucleophilic substitution at C4 2. Modification of the amino group at C3 | Di-substituted pyridazine derivatives | Materials Science, Agrochemicals |
| Multicomponent Reactions | Various electrophiles and nucleophiles | Highly functionalized pyridazine scaffolds | Drug Discovery |
Q & A
Q. What are the common synthetic routes for 4-Chloropyridazin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or microwave-assisted methods. For example, copper-catalyzed coupling reactions (e.g., using cyclopropanamine and cesium carbonate) under controlled temperatures (e.g., 35°C for 48 hours) can yield derivatives. Purification often employs chromatography (e.g., ethyl acetate/hexane gradients) . Optimization includes screening catalysts (e.g., copper(I) bromide), adjusting solvent polarity, and monitoring reaction times to improve yields .
Q. How is the solubility of this compound experimentally determined in different solvents?
- Methodological Answer : A synthetic method is used to measure solubility across temperatures (298.15–343.55 K). Solutions are saturated, filtered, and analyzed gravimetrically or via UV spectroscopy. Data are correlated using the modified Apelblat equation , where is mole fraction solubility and is temperature. Root-mean-square deviations (<4.68%) validate model accuracy .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodological Answer : and NMR confirm structural integrity by identifying proton environments (e.g., aromatic signals at δ 8.87 ppm) and carbon frameworks. Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values). Melting points (e.g., 104–107°C) and HRMS (e.g., m/z 215 [M+H]⁺) further corroborate identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility or reactivity data across studies?
- Methodological Answer : Statistical heterogeneity analysis (e.g., statistic) quantifies variability between datasets. For solubility discrepancies, apply the Q-profile method to estimate between-study variance or use the generalized Cochran test. Sensitivity analyses (e.g., excluding outliers) and meta-regression (adjusting for temperature/solvent variables) can isolate confounding factors .
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer : 3D-QSAR models (e.g., CoMFA/CoMSIA) map steric, electrostatic, and hydrophobic fields using molecular descriptors. For antileukemic activity, align analogs to a template (e.g., 6-aryl-1,3,5-triazine-2-amines), generate partial least squares (PLS) regression models, and validate via bootstrapping or cross-validation (e.g., ) .
Q. How are reaction conditions optimized for regioselective functionalization of this compound?
- Methodological Answer : Use microwave-assisted synthesis to enhance regioselectivity (e.g., targeting 4-position amination). Screen solvents (DMF vs. toluene) and catalysts (Pd vs. Cu) under varying microwave power (100–300 W). Monitor progress via TLC/HPLC and optimize time-temperature profiles to minimize side products .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid light exposure. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Document SDS sections 4 (first aid) and 7 (handling) for emergency protocols .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the 4- and 6-positions. Test in vitro bioactivity (e.g., IC in leukemia cell lines) and correlate with electronic (Hammett σ) or steric (Taft ) parameters. Use cluster analysis to group compounds by activity trends and identify key pharmacophores .
Notes
- Contradictions : Variability in solubility data may arise from solvent purity or measurement techniques; always report solvent source (e.g., HPLC-grade) and calibration methods .
- Advanced Tools : For meta-analysis of biological data, use R packages like
metafororOpenMEEto calculate (between-study variance) and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
